molecular formula C13H20N2 B13163949 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane

1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane

Katalognummer: B13163949
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: GQEYNXYPMAMXGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[34]octane is a compound that features a unique spirocyclic structure, which includes a pyrrole ring and an azaspiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane typically involves multi-step organic reactions. One common method includes the reaction of 1-ethylpyrrole with a suitable azaspiro precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce corresponding alcohols .

Wissenschaftliche Forschungsanwendungen

1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane
  • 1-(1-Propyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane
  • 1-(1-Butyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane

Uniqueness

1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane is unique due to its specific ethyl substitution on the pyrrole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C13H20N2

Molekulargewicht

204.31 g/mol

IUPAC-Name

3-(1-ethylpyrrol-3-yl)-2-azaspiro[3.4]octane

InChI

InChI=1S/C13H20N2/c1-2-15-8-5-11(9-15)12-13(10-14-12)6-3-4-7-13/h5,8-9,12,14H,2-4,6-7,10H2,1H3

InChI-Schlüssel

GQEYNXYPMAMXGQ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CC(=C1)C2C3(CCCC3)CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.